molecular formula C14H22OSi B11873346 2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one CAS No. 109681-49-4

2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one

Cat. No.: B11873346
CAS No.: 109681-49-4
M. Wt: 234.41 g/mol
InChI Key: VBOOLRFUYQTCIF-UHFFFAOYSA-N
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Description

2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE is an organosilicon compound that is widely used in organic synthesis. It is known for its stability and versatility as a protecting group for alcohols and other functional groups. The compound’s structure includes a phenyl group attached to an ethanone backbone, with a tert-butyldimethylsilyl group providing steric protection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE typically involves the reaction of phenylethanone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of 2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis is achieved through optimization of reaction parameters and the use of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various silyl ethers or other protected derivatives .

Mechanism of Action

The mechanism of action of 2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE involves the protection of hydroxyl groups through the formation of silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be deprotected under mild acidic or basic conditions, allowing for the selective removal of the protecting group without affecting other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE is unique due to its balance of steric protection and ease of removal. It provides sufficient steric hindrance to protect sensitive functional groups while being easily removable under mild conditions. This makes it a versatile and valuable reagent in organic synthesis .

Properties

CAS No.

109681-49-4

Molecular Formula

C14H22OSi

Molecular Weight

234.41 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]-1-phenylethanone

InChI

InChI=1S/C14H22OSi/c1-14(2,3)16(4,5)11-13(15)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3

InChI Key

VBOOLRFUYQTCIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)CC(=O)C1=CC=CC=C1

Origin of Product

United States

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